1-Ethylanthracene
Description
Structure
3D Structure
Properties
CAS No. |
41637-86-9 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-ethylanthracene |
InChI |
InChI=1S/C16H14/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h3-11H,2H2,1H3 |
InChI Key |
GUPIKZAAELPHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 1 Ethylanthracene
Regioselective Synthesis of 1-Ethylanthracene
The synthesis of this compound with high regioselectivity presents a challenge due to the multiple reactive positions on the anthracene (B1667546) precursor. Traditional methods often yield mixtures of isomers, necessitating the development of more controlled synthetic routes.
Traditional Synthetic Routes, Including Cyclization Reactions and Improvements
Classical approaches to the synthesis of the anthracene skeleton, such as the Haworth synthesis, can be adapted for the preparation of alkylated anthracenes. A potential route to this compound could involve the Friedel-Crafts acylation of a suitable naphthalene (B1677914) derivative, followed by reduction and cyclization. For instance, the acylation of naphthalene with propionyl chloride can yield a mixture of 1- and 2-propionylnaphthalene. The regioselectivity of this initial step is highly dependent on the reaction conditions, including the solvent and the Lewis acid catalyst used. libretexts.org Separation of the desired 1-acylnaphthalene isomer, followed by a Clemmensen or Wolff-Kishner reduction of the ketone to an ethyl group, would provide 1-ethylnaphthalene. Subsequent steps to build the third aromatic ring, for example, through another Friedel-Crafts reaction with a suitable four-carbon synthon followed by cyclization and aromatization, could lead to this compound. However, controlling the regioselectivity of the final cyclization step remains a significant hurdle.
Another traditional method, the Elbs reaction, involves the pyrolysis of a diaryl ketone bearing an ortho-methyl or methylene (B1212753) group to the carbonyl, leading to a cyclized and dehydrated anthracene product. wikipedia.orgmnstate.eduwikipedia.org In a hypothetical synthesis of this compound via this route, a suitably substituted benzophenone (B1666685) derivative, such as 2-(1-propyl)benzophenone, would be required. The high temperatures (typically 400-450 °C) and the potential for rearrangements can limit the utility of this method and often result in complex product mixtures requiring extensive purification. wikipedia.orgwikipedia.org
Improvements to these classical methods often focus on enhancing regioselectivity through the use of specific catalysts or directing groups, and optimizing reaction conditions to minimize side reactions.
Novel Catalytic Approaches for this compound Formation
Modern organic synthesis has seen the advent of powerful catalytic systems that can achieve high levels of regioselectivity. While specific examples for the direct synthesis of this compound are not extensively documented, analogous reactions for the formation of substituted anthracenes suggest potential pathways.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile strategy for constructing the necessary carbon framework. orientjchem.orgnih.gov A plausible route could involve the synthesis of a 1-ethyl-2'-vinylbiphenyl derivative through a Suzuki coupling of a 1-ethyl-2-halobenzene with a vinylboronic acid derivative. Subsequent intramolecular photocyclization of the resulting stilbene-like intermediate could then yield 1-ethyl-9,10-dihydrophenanthrene, which upon aromatization would lead to a phenanthrene (B1679779) rather than an anthracene skeleton. To achieve the anthracene core, a different substitution pattern on the biphenyl (B1667301) precursor would be necessary, highlighting the intricate planning required for regioselective synthesis.
Other transition-metal-catalyzed reactions, such as those involving rhodium or gold, have been employed for the synthesis of substituted anthracenes through various cyclization and annulation strategies. wikipedia.org These methods often proceed under milder conditions than traditional thermal reactions and can offer superior control over the final product distribution. The development of a catalytic system that could facilitate the direct and regioselective ethylation of an anthracene precursor at the 1-position would represent a significant advancement in this field.
Multicomponent Reactions Leading to Alkylanthracene Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient approach to building molecular complexity. While specific MCRs for the direct synthesis of this compound are not well-established, the principles of MCRs could be applied to construct the alkylanthracene scaffold. For instance, a one-pot reaction involving a suitably substituted diene and a dienophile, followed by in-situ aromatization, could potentially be developed. The challenge in designing such a reaction lies in identifying the appropriate starting materials and catalyst system that would favor the formation of the 1-substituted anthracene isomer.
Functionalization and Derivatization of the this compound Core
Once synthesized, the this compound core can be further modified through various chemical transformations. The position of the ethyl group influences the regioselectivity of subsequent reactions.
Electrophilic Aromatic Substitution Reactions of this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic compounds. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The anthracene nucleus is more reactive towards electrophiles than benzene (B151609), and substitution patterns are influenced by both the inherent reactivity of the anthracene positions and the directing effects of existing substituents. libretexts.org The most reactive positions on the unsubstituted anthracene molecule are the 9 and 10 positions.
For this compound, the ethyl group, being an ortho-, para-directing activator, would be expected to influence the position of further electrophilic attack. However, the strong intrinsic preference for substitution at the 9- and 10-positions of the anthracene core often dominates. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound would likely yield a mixture of products, with significant substitution occurring at the 9- and/or 10-positions. The steric hindrance provided by the ethyl group at the 1-position might slightly disfavor substitution at the adjacent 9-position, potentially leading to a higher proportion of the 10-substituted isomer. To achieve substitution at other positions on the terminal rings, the more reactive 9- and 10-positions would likely need to be blocked.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reagent | Electrophile | Predicted Major Product(s) |
|---|---|---|
| HNO₃/H₂SO₄ | NO₂⁺ | 9-Nitro-1-ethylanthracene and 10-Nitro-1-ethylanthracene |
| Br₂/FeBr₃ | Br⁺ | 9-Bromo-1-ethylanthracene and 10-Bromo-1-ethylanthracene |
Note: The product distribution can be influenced by reaction conditions.
Radical and Pericyclic Reactions of this compound
The extended π-system of anthracene also allows it to participate in radical and pericyclic reactions. utexas.edu
Radical Reactions: While specific studies on the radical reactions of this compound are scarce, general principles of radical chemistry can be applied. libretexts.orglibretexts.org The benzylic protons of the ethyl group would be susceptible to radical abstraction, leading to a 1-(1-anthryl)ethyl radical. This intermediate could then undergo further reactions, such as dimerization or reaction with other radical species. The aromatic rings themselves can also undergo radical substitution, although this is generally less common than electrophilic substitution.
Pericyclic Reactions: Anthracene and its derivatives are known to undergo pericyclic reactions, most notably the Diels-Alder reaction and photodimerization. wikipedia.orgmnstate.eduamherst.edulibretexts.org
Diels-Alder Reaction: The central ring of anthracene can act as a diene in a [4+2] cycloaddition with a suitable dienophile. mnstate.eduorientjchem.org For this compound, the reaction would be expected to occur across the 9- and 10-positions. The ethyl group at the 1-position might exert a minor steric or electronic effect on the rate of the reaction, but it is unlikely to change the fundamental regiochemistry of the cycloaddition.
Photodimerization: Upon exposure to ultraviolet light, anthracene derivatives can undergo a [4+4] cycloaddition to form a photodimer. nih.govresearchgate.netnist.govrsc.org This reaction typically occurs between the 9,10-positions of two anthracene molecules. For this compound, photodimerization would be expected to yield a mixture of head-to-head and head-to-tail dimers, with the steric bulk of the ethyl groups influencing the relative proportions of these isomers.
Table 2: Potential Pericyclic Reactions of this compound
| Reaction Type | Reagent/Condition | Expected Product |
|---|---|---|
| Diels-Alder [4+2] Cycloaddition | Maleic anhydride, heat | 1-Ethyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride |
Photochemical Transformations and Cycloaddition Reactions of this compound Systems
Anthracene and its derivatives are well-known for their rich photochemistry, primarily characterized by [4+4] photodimerization and [4+2] cycloaddition reactions. rsc.org In these transformations, the central ring of the anthracene core acts as a reactive diene.
Photodimerization:
Upon irradiation with UV light (typically around 365 nm), anthracenes can undergo a [4+4] cycloaddition between two molecules to form a dimer. researchgate.net This reaction involves the 9 and 10 positions of the anthracene rings. For non-symmetrically substituted anthracenes, such as this compound, several isomeric dimers can potentially be formed. The reaction generally proceeds through the formation of an excimer (an excited-state dimer), which then collapses to the stable photodimer. researchgate.net The regioselectivity of the dimerization (head-to-head vs. head-to-tail isomers) is influenced by steric and electronic effects of the substituents. For 9-substituted anthracenes, the head-to-tail dimer is often favored to minimize steric hindrance. researchgate.net In the case of this compound, four potential photodimers could be formed, although steric hindrance would likely favor the formation of anti-isomers.
[4+2] Cycloaddition (Diels-Alder Reactions):
The anthracene core can also function as a diene in thermal or photochemical [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. orientjchem.orglibretexts.org It reacts with various dienophiles across the 9,10-positions to yield triptycene-like adducts. The reactivity of the anthracene system is influenced by the substituents on the aromatic rings. Electron-donating groups can increase the reactivity of the diene. The ethyl group at the 1-position is a weak electron-donating group and may have a modest effect on the rate of cycloaddition. The reaction of this compound with a dienophile like N-methylmaleimide would be expected to produce a single major regioisomer due to the asymmetry of the anthracene derivative.
Below is a table summarizing potential cycloaddition reactions involving this compound systems.
| Reaction Type | Reactant(s) | Conditions | Potential Product(s) |
| [4+4] Photodimerization | This compound + this compound | UV light (e.g., 365 nm) | Mixture of head-to-head and head-to-tail photodimers |
| [4+2] Diels-Alder | This compound + Maleic Anhydride | Heat | 9,10-dihydro-9,10-ethano-1-ethylanthracene-11,12-dicarboxylic anhydride |
| [4+2] Diels-Alder | This compound + Dimethyl acetylenedicarboxylate | Heat | Dimethyl 1-ethyltriptycene-2,3-dicarboxylate |
This interactive table is based on established reactivity patterns of substituted anthracenes. orientjchem.org
Transformations of the Ethyl Moiety
The ethyl group of this compound, being attached to an aromatic system, exhibits reactivity characteristic of a benzylic position (the carbon atom adjacent to the aromatic ring). This allows for a range of chemical transformations specifically at the ethyl moiety without altering the anthracene core, provided the reaction conditions are carefully controlled.
Oxidation:
The benzylic CH₂ group of the ethyl moiety is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under vigorous conditions would likely lead to the oxidation of the ethyl group to a carboxylic acid, yielding 1-anthracenecarboxylic acid. Under milder conditions, it may be possible to achieve partial oxidation to the corresponding ketone, 1-acetylanthracene.
Halogenation:
Free-radical halogenation can selectively occur at the benzylic position. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would be expected to yield 1-(1-bromoethyl)anthracene. This halogenated intermediate serves as a versatile precursor for further functionalization, such as nucleophilic substitution or elimination reactions.
Dehydrogenation:
Catalytic dehydrogenation of the ethyl group can introduce a double bond, leading to the formation of 1-vinylanthracene. This transformation is typically achieved at high temperatures using a heterogeneous catalyst, such as iron(III) oxide. The resulting vinyl group can then participate in various polymerization and addition reactions.
The following table outlines key transformations of the ethyl group.
| Reaction Type | Reagent(s) | Product |
| Benzylic Oxidation (mild) | e.g., MnO₂ | 1-Acetylanthracene |
| Benzylic Oxidation (strong) | e.g., KMnO₄, heat | 1-Anthracenecarboxylic acid |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), initiator | 1-(1-Bromoethyl)anthracene |
| Dehydrogenation | Catalyst (e.g., Fe₂O₃), high temp. | 1-Vinylanthracene |
This interactive table summarizes plausible transformations based on general principles of benzylic reactivity.
Chemo- and Regioselective Modifications of this compound Derivatives
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be achieved either by introducing substituents to the pre-formed this compound core or by constructing the substituted anthracene ring system from appropriately functionalized precursors.
Electrophilic Aromatic Substitution:
Metal-Catalyzed Cross-Coupling Reactions:
Modern synthetic methods, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), provide powerful tools for creating substituted anthracene derivatives. beilstein-journals.orgnih.gov To utilize these methods, a halogenated this compound derivative is first required. For instance, 1-ethyl-9-bromoanthracene could be synthesized and then subjected to a Suzuki coupling with an arylboronic acid to introduce a new aryl group at the 9-position.
Stereoselective Synthesis Approaches for Chiral this compound Analogues
This compound itself is an achiral molecule. Chirality can be introduced into its derivatives by creating a stereocenter or an axis of chirality.
Introduction of a Stereocenter:
A stereocenter can be created by substitution at the benzylic position of the ethyl group or by adding a substituent to the anthracene ring that makes the molecule asymmetric. For example, the reduction of 1-acetylanthracene (derived from the oxidation of this compound) using a chiral reducing agent could yield a chiral secondary alcohol, (R)- or (S)-1-(1-hydroxyethyl)anthracene.
Asymmetric Catalysis:
Stereoselective synthesis can be achieved through asymmetric catalysis. For instance, a Diels-Alder reaction between this compound and a prochiral dienophile could be rendered enantioselective by using a chiral Lewis acid catalyst. This would lead to the formation of a chiral triptycene (B166850) derivative with high enantiomeric excess. nih.gov Similarly, transition-metal-catalyzed reactions, such as asymmetric hydrogenation or allylic substitution on a derivative of this compound, can be employed to generate chiral products. nih.gov
Use of Chiral Auxiliaries:
Another established strategy involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to a this compound derivative to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. For example, a carboxylic acid derivative of this compound could be esterified with a chiral alcohol. The resulting diastereomeric ester could then undergo a reaction where the chiral auxiliary directs the approach of a reagent from one face of the molecule, followed by hydrolysis to release the chiral product.
These approaches open pathways to a wide array of chiral this compound analogues, which are valuable for applications in materials science and asymmetric synthesis.
Spectroscopic Characterization and Advanced Analytical Techniques Applied to 1 Ethylanthracene
High-Resolution Vibrational Spectroscopy of 1-Ethylanthracene
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. For this compound, both infrared and Raman spectroscopy offer complementary insights into its molecular structure.
Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which excites its vibrational modes. A key selection rule for IR spectroscopy is that a vibration must result in a change in the molecule's dipole moment to be IR-active. The IR spectrum of this compound is characterized by several distinct regions corresponding to the vibrations of its aromatic core and its ethyl substituent.
The spectrum can be broadly divided into the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹). msu.edu The C-H stretching vibrations are particularly informative. Aromatic C-H stretches, associated with the anthracene (B1667546) ring, typically appear at wavenumbers just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretches of the ethyl group (CH₃ and CH₂) are found just below 3000 cm⁻¹ (typically 2850–3000 cm⁻¹). msu.edu
Stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to a series of bands in the 1600–1400 cm⁻¹ region. vscht.cz The complex pattern of bands in the fingerprint region is unique to the molecule and arises from various C-H bending and C-C skeletal vibrations, making it a powerful tool for identification.
Table 1: Representative Infrared (IR) Vibrational Assignments for this compound Note: This table is based on characteristic frequencies for aromatic hydrocarbons and ethyl-substituted aromatics.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100–3000 | Medium-Weak | Aromatic C-H Stretching |
| 2975–2950 | Medium-Strong | Asymmetric CH₃ Stretching |
| 2940–2915 | Medium-Strong | Asymmetric CH₂ Stretching |
| 2880–2860 | Medium | Symmetric CH₃ Stretching |
| 2865–2845 | Medium | Symmetric CH₂ Stretching |
| 1625–1585 | Medium-Weak | Aromatic C=C Ring Stretching |
| 1520–1400 | Medium-Strong | Aromatic C=C Ring Stretching |
| 1470–1440 | Medium | C-H Bending (Scissoring) |
| 1385–1370 | Medium | C-H Bending (Methyl Rock) |
| 1000–650 | Strong | Aromatic C-H Out-of-Plane Bending |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. horiba.com A molecular vibration is Raman-active if it causes a change in the polarizability of the molecule. nih.gov For symmetric molecules like aromatic hydrocarbons, vibrations that are weak or forbidden in the IR spectrum may be strong in the Raman spectrum, and vice versa.
The Raman spectrum of this compound is dominated by the vibrations of its anthracene core, as the π-electron system leads to high polarizability. nih.gov The most intense features are typically the skeletal stretching vibrations of the aromatic rings, which appear above 1500 cm⁻¹. nih.gov Studies on analogous twisted anthracene molecules have identified strong Raman bands at approximately 1596, 1560, and 1529 cm⁻¹, which are assigned to these anthracene skeletal stretches. nih.gov
Vibrations involving the ethyl group and mixed modes combining C-C stretching and C-H bending appear at lower frequencies, below 1500 cm⁻¹. nih.gov This includes in-plane C-H bending vibrations of the anthracene ring and bending modes from the methylene (B1212753) (CH₂) group of the ethyl substituent. nih.gov
Table 2: Predicted Raman Spectroscopic Bands for this compound Note: This table is based on data from structurally similar twisted anthracene derivatives. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~1596 | Anthracene Skeletal Stretching (ν(C=C/C-C)) |
| ~1560 | Anthracene Skeletal Stretching (ν(C=C/C-C)) |
| ~1529 | Anthracene Skeletal Stretching (ν(C=C/C-C)) |
| ~1408 | Anthracene In-Plane C-H Bending (β(CH)) |
| ~1373 | Methylene Bending (β(CH₂)) |
| ~1345 | Anthracene In-Plane C-H Bending (β(CH)) |
| ~1277 | Methylene Bending (β(CH₂)) |
| ~1260 | Anthracene In-Plane C-H Bending (β(CH)) |
| ~1043 | Anthracene In-Plane C-H Bending (β(CH)) |
Electronic Absorption and Emission Spectroscopy of this compound
Electronic spectroscopy provides information on the electronic structure of a molecule by probing the transitions between different electronic energy levels. These techniques are particularly sensitive to conjugated π-systems like the one in this compound.
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. libretexts.org In conjugated systems like anthracene, the most significant electronic transitions are π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. libretexts.org
The UV-Vis spectrum of the parent compound, anthracene, displays a characteristic pattern of absorption bands. nist.gov The presence of the ethyl group on the anthracene core in this compound is expected to cause a slight bathochromic (red) shift—a shift to longer wavelengths—of these absorption bands. This is due to the electron-donating effect of the alkyl group through hyperconjugation, which slightly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca As conjugation in polycyclic aromatic hydrocarbons increases, the absorption maximum shifts to longer wavelengths. libretexts.org
Anthracene and its derivatives are well-known for their fluorescent properties. Fluorescence is a photoluminescent process where a molecule absorbs a photon, promoting it to an excited electronic state, and then emits a photon as it returns to the ground state. nih.gov This emission typically occurs from the lowest vibrational level of the first excited singlet state (S₁).
The fluorescence of this compound is characterized by its quantum yield (Φf) and fluorescence lifetime (τf). The quantum yield is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. For the parent anthracene molecule, the fluorescence quantum yield is approximately 0.27 in ethanol. researchgate.net The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state, which for similar aromatic compounds is typically in the range of a few nanoseconds. mit.edu Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and can reduce the quantum yield. nist.gov
Table 3: Representative Photophysical Properties for Anthracene Derivatives Note: Data are based on values reported for anthracene and similar aromatic compounds.
| Parameter | Symbol | Typical Value | Reference |
| Fluorescence Quantum Yield | Φf | ~0.27 (in Ethanol) | researchgate.net |
| Fluorescence Lifetime | τf | 1–5 ns | mit.edumtak.hu |
In concentrated solutions or in the solid state, excited-state anthracene derivatives can interact with neighboring molecules to form new species known as excimers or exciplexes. researchgate.net An excimer is an "excited dimer" formed from the association of an excited molecule with an identical ground-state molecule. rsc.org This process is driven by π-π stacking interactions between the aromatic rings. researchgate.net
The formation of an excimer is a dynamic process that depends on the concentration of the fluorophore. At low concentrations, only monomer fluorescence is observed. As the concentration increases, a new, broad, and structureless emission band appears at a longer wavelength (red-shifted) relative to the monomer emission. researchgate.net This new band is characteristic of excimer fluorescence. The excimer state is dissociative in the ground state, meaning the two molecules repel each other once the excitation energy is released. researchgate.net
While specific studies on this compound are limited, research on other anthracene derivatives has demonstrated this phenomenon. For instance, one study showed that at high concentrations (0.1 mol·L⁻¹), a mono-substituted anthracene derivative exhibited a new emission peak at 526 nm, which was attributed to excimer formation. researchgate.net Another study used high pressure to induce excimer formation in an anthracene derivative crystal, observing a red-shift in fluorescence as intermolecular π–π interactions strengthened. osti.gov These findings suggest that this compound systems, under appropriate conditions of high concentration or pressure, would likely exhibit similar excimer formation, providing a pathway for tuning its photophysical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and spatial relationships of atoms within the this compound molecule can be established.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its hydrogen atoms. The spectrum is characterized by distinct regions for the aliphatic protons of the ethyl group and the aromatic protons of the anthracene core.
The ethyl group protons appear in the upfield region of the spectrum. The methyl (CH₃) protons are expected to produce a triplet signal due to coupling with the adjacent methylene (CH₂) protons. The methylene protons, in turn, will appear as a quartet due to coupling with the methyl protons.
The aromatic region of the spectrum is more complex, displaying signals for the nine protons attached to the anthracene ring system. The substitution at the C1 position breaks the symmetry of the anthracene core, resulting in nine unique signals. The chemical shifts of these protons are influenced by the electronic effects of the ethyl group and the anisotropic effects of the fused aromatic rings. Protons in close proximity to the ethyl group and those in sterically hindered positions (peri-protons) will exhibit distinct chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.20 - 7.40 | d | ~7-8 |
| H-3 | 7.40 - 7.60 | t | ~7-8 |
| H-4 | 7.90 - 8.10 | d | ~8-9 |
| H-5 | 7.40 - 7.60 | t | ~7-8 |
| H-6 | 7.40 - 7.60 | t | ~7-8 |
| H-7 | 7.90 - 8.10 | d | ~8-9 |
| H-8 | 7.90 - 8.10 | d | ~8-9 |
| H-9 | 8.30 - 8.50 | s | - |
| H-10 | 8.00 - 8.20 | s | - |
| -CH₂- | 3.00 - 3.20 | q | ~7.5 |
Note: Predicted values are based on the analysis of similar substituted anthracenes and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon skeleton. The molecule contains 16 carbon atoms, which, due to the lack of symmetry, are all chemically non-equivalent and should, in principle, give rise to 16 distinct signals.
The two carbons of the ethyl group will appear in the aliphatic region (typically 10-35 ppm). The remaining 14 signals correspond to the carbons of the anthracene core and will be found in the aromatic region (typically 120-140 ppm). The quaternary carbons (those not bonded to any hydrogen atoms) generally show weaker signals compared to the protonated carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~137 |
| C-2 | ~125 |
| C-3 | ~126 |
| C-4 | ~128 |
| C-4a | ~131 |
| C-5 | ~125 |
| C-6 | ~126 |
| C-7 | ~125 |
| C-8 | ~128 |
| C-8a | ~131 |
| C-9 | ~124 |
| C-9a | ~132 |
| C-10 | ~129 |
| C-10a | ~130 |
| -CH₂- | ~29 |
Note: Predicted values are based on the analysis of similar substituted anthracenes and general principles of NMR spectroscopy. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the methyl and methylene protons of the ethyl group. It would also map out the connectivity of adjacent protons on each of the aromatic rings, for instance, between H-2 and H-3, and between H-3 and H-4. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is a powerful tool for assigning the signals of all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four bonds in conjugated systems). columbia.edu HMBC is crucial for piecing together the molecular structure. For example, it would show correlations from the methylene protons of the ethyl group to the C-1, C-2, and C-9a carbons of the anthracene ring, definitively establishing the position of the ethyl substituent. It is also essential for assigning the quaternary carbons, which are not observed in an HSQC spectrum. youtube.com
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Key Correlations |
|---|---|---|
| COSY | ¹H ↔ ¹H | -CH₂- ↔ -CH₃- H-2 ↔ H-3- H-3 ↔ H-4- H-5 ↔ H-6, etc. |
| HSQC | ¹H ↔ ¹³C (1-bond) | -CH₂- ↔ -CH₂--CH₃ ↔ -CH₃- H-2 ↔ C-2- H-3 ↔ C-3, etc. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | -CH₂- ↔ C-1, C-2, C-9a-CH₃ ↔ -CH₂-- H-9 ↔ C-1, C-8a, C-10a- H-4 ↔ C-2, C-4a, C-10 |
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₆H₁₄), high-resolution mass spectrometry can determine its exact molecular mass, confirming its elemental composition. nih.gov
Upon electron ionization (EI), this compound forms a molecular ion (M•⁺), which is an energetically unstable radical cation. libretexts.org This ion can then undergo fragmentation, breaking into smaller, more stable pieces. The pattern of these fragments provides a molecular fingerprint that aids in structural identification. libretexts.orgwikipedia.org
The mass spectrum of this compound is expected to be dominated by two major peaks:
The Molecular Ion Peak (M•⁺): This peak corresponds to the intact molecule with one electron removed, appearing at an m/z value corresponding to its molecular weight, approximately 206.
The Base Peak ([M-15]⁺): The most common fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage, which is the breaking of the bond between the aromatic ring and the first carbon of the alkyl group, or the bond between the first and second carbons of the alkyl group. For this compound, the cleavage of the C-C bond of the ethyl group results in the loss of a methyl radical (•CH₃, mass 15). pharmacy180.com This process forms a highly stable secondary carbocation that is also resonance-stabilized, appearing at m/z 191. Due to the high stability of this fragment, it is predicted to be the most abundant ion (the base peak) in the spectrum. This is consistent with the observed mass spectrum of its isomer, 2-ethylanthracene, which shows a strong peak at m/z 191. nih.gov
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 206 | Molecular Ion | [C₁₆H₁₄]•⁺ | Represents the intact molecule. |
| 191 | [M - CH₃]⁺ | [C₁₅H₁₁]⁺ | Base peak, formed by loss of a methyl radical via benzylic cleavage. |
X-ray Crystallography and Solid-State Structural Investigations of this compound and its Derivatives
While NMR and MS provide definitive structural information for molecules in solution and the gas phase, respectively, single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can provide unambiguous data on bond lengths, bond angles, and intermolecular interactions.
As of now, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of other crystalline anthracene derivatives provides insight into the structural features that would be expected. acs.orgresearchgate.netmdpi.com
A successful X-ray crystallographic study of this compound would reveal:
Molecular Geometry: Precise measurements of all C-C and C-H bond lengths and angles within the molecule.
Conformation: The preferred orientation of the ethyl group relative to the plane of the anthracene ring.
Planarity: The degree of planarity of the fused three-ring anthracene system, which can be influenced by substituent effects and crystal packing forces.
Crystal Packing: How individual this compound molecules arrange themselves in the crystal lattice. This includes the study of intermolecular forces such as van der Waals interactions and potential π-π stacking between the aromatic rings of adjacent molecules, which are common in PAHs.
Chromatographic and Hyphenated Techniques for this compound Analysis
Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as environmental samples or products of chemical synthesis.
Gas Chromatography (GC): As a semi-volatile compound, this compound is well-suited for GC analysis. Separation is typically achieved using a long, non-polar capillary column (e.g., with a polydimethylsiloxane stationary phase). Compounds are separated based on their boiling points and interactions with the stationary phase. This compound can be effectively separated from other PAHs and its structural isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for analyzing PAHs. uci.edu A common method involves reverse-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile and water. semanticscholar.orgsielc.com Detection is typically performed using a UV-Vis or a fluorescence detector, as the conjugated π-system of anthracene is strongly absorbing and fluorescent.
Hyphenated techniques , which couple a separation method with a spectroscopic detection method, provide both separation and identification in a single analysis. asdlib.orgchromatographytoday.comchemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds. actascientific.com As the separated components, including this compound, elute from the GC column, they are directly introduced into the ion source of a mass spectrometer. asdlib.org The mass spectrometer provides a mass spectrum for each component, allowing for positive identification by comparing the fragmentation pattern to a spectral library or by interpretation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the preferred method. The eluent from the HPLC column is passed through an interface (such as electrospray ionization, ESI, or atmospheric pressure chemical ionization, APCI) that removes the solvent and ionizes the analyte, which is then analyzed by the mass spectrometer.
These hyphenated techniques offer high sensitivity and specificity, making them indispensable for the trace analysis of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS, the sample is first vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. Subsequently, the separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.
For this compound, electron ionization (EI) is a commonly employed ionization method, which involves bombarding the molecules with high-energy electrons. This process leads to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The mass spectrum of this compound is characterized by a prominent molecular ion peak, which corresponds to its molecular weight, and a series of fragment ions resulting from the loss of alkyl groups and rearrangements of the aromatic structure.
The differentiation of this compound from its isomers, such as 2-Ethylanthracene, can be challenging as they often exhibit similar mass spectra. However, subtle differences in the relative abundances of fragment ions, coupled with their distinct chromatographic retention times, can facilitate their individual identification.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass-to-Charge Ratios (m/z) |
|---|---|---|---|
| This compound | C₁₆H₁₄ | 206.28 | 206 (M⁺), 191, 189, 178 |
| 2-Ethylanthracene | C₁₆H₁₄ | 206.28 | 206 (M⁺), 191, 189, 178 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of a wide range of organic compounds, including PAHs like this compound. copernicus.org This technique is particularly advantageous for compounds that are thermally labile or have low volatility, which can be a limitation for GC-MS. copernicus.org In LC-MS, the separation of components in a mixture is achieved in a liquid mobile phase passing through a solid stationary phase. The eluent from the liquid chromatograph is then introduced into a mass spectrometer for detection and identification. copernicus.org
For the analysis of non-polar compounds like this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed. mac-mod.com These methods utilize a non-polar stationary phase and a polar mobile phase. The separation of PAHs is based on their hydrophobicity, with more hydrophobic compounds having longer retention times.
The coupling of LC to MS for PAH analysis can be challenging due to the non-polar nature of these compounds, which makes their ionization difficult with common techniques like electrospray ionization (ESI). nih.gov However, atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) have proven to be more effective for the ionization of PAHs. nih.gov These "softer" ionization techniques often result in less fragmentation and a more abundant molecular ion, which is beneficial for quantification. LC-MS/MS, which involves tandem mass spectrometry, can be used to enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. nih.gov
| Parameter | Description |
|---|---|
| Chromatography Mode | Reversed-Phase HPLC or UHPLC |
| Stationary Phase | C18 or Phenyl-Hexyl columns |
| Mobile Phase | Gradient of water and acetonitrile or methanol |
| Ionization Source | APPI or APCI |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Multidimensional Chromatography for Isomer Separation
The separation of isomeric PAHs, such as the various ethylanthracene isomers, presents a significant analytical challenge due to their similar physicochemical properties. acs.org One-dimensional chromatographic techniques often fail to provide sufficient resolution for these complex mixtures. chromatographyonline.com Multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers a powerful solution to this problem by significantly enhancing peak capacity and separation power. chemistry-matters.com
In GC×GC, two columns with different stationary phase selectivities are coupled in series. chemistry-matters.com The effluent from the first column is continuously trapped, focused, and then rapidly injected onto the second, shorter column for a fast separation. copernicus.org This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. acs.org The structured nature of the resulting chromatogram, where chemically related compounds often appear in the same region, aids in the identification of unknown components. nih.gov
For the separation of PAH isomers, a common GC×GC setup involves a non-polar column in the first dimension and a more polar or shape-selective (e.g., liquid crystal) column in the second dimension. acs.orgnih.gov This arrangement allows for the separation of isomers that co-elute on a single column. Multidimensional liquid chromatography (LC×LC) can also be employed, often coupling normal-phase and reversed-phase separations to resolve complex PAH isomer groups. tandfonline.com These advanced multidimensional techniques are crucial for the detailed characterization of this compound in heavily contaminated environmental samples. chromatographyonline.com
Computational Chemistry and Theoretical Investigations of 1 Ethylanthracene
Quantum Chemical Calculations of 1-Ethylanthracene Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within the this compound molecule, which in turn governs its chemical reactivity, optical properties, and electronic behavior. These methods solve approximations of the Schrödinger equation to determine the molecule's wave function and energy.
Density Functional Theory (DFT) has become a primary method for the electronic structure calculation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance of computational cost and accuracy. In DFT, the electronic energy of a system is determined from its electron density. For this compound, DFT calculations, typically using functionals like B3LYP, are employed to optimize the molecular geometry in its ground state. These calculations can predict key structural parameters such as bond lengths and angles.
The primary electronic characteristics of this compound are dictated by the π-conjugated system of the anthracene (B1667546) core. The ethyl substituent introduces a minor perturbation. DFT calculations are used to determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For anthracene, the HOMO and LUMO are π-type orbitals distributed across the aromatic rings researchgate.net. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical reactivity and is used to predict its electronic absorption spectra irjweb.com.
For studying electronically excited states, Time-Dependent DFT (TD-DFT) is the most common extension. TD-DFT calculations on molecules like this compound can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-visible spectroscopy. These calculations help in assigning the nature of these transitions (e.g., π→π*) and understanding the influence of the ethyl group on the photophysical properties of the anthracene chromophore. Computational studies on other anthracene derivatives have shown that the nature and position of substituents can tune the optical and electronic properties of the molecule nih.gov.
| Property | Description | Relevance to this compound |
| Ground State Geometry | The lowest-energy arrangement of atoms in the molecule. | DFT is used to find the most stable 3D structure, including bond lengths and the orientation of the ethyl group relative to the anthracene plane. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the molecule's ability to donate electrons. For this compound, this orbital is primarily located on the π-system of the anthracene core. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the molecule's ability to accept electrons. The HOMO-LUMO gap influences the color and electronic properties. |
| Excited State Energies | Energies of the molecule after absorbing light. | Calculated using TD-DFT to predict the UV-visible absorption spectrum and understand the photophysical behavior. |
Ab initio and post-Hartree-Fock methods are another class of quantum chemical techniques that are, in principle, more accurate than DFT as they are systematically improvable. These methods are based on solving the Hartree-Fock (HF) equations, which approximate the many-electron wavefunction as a single Slater determinant. The HF method, however, neglects electron correlation—the way electrons avoid each other.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are developed to systematically include electron correlation, leading to more accurate results at a higher computational cost nih.gov. These high-level calculations can provide benchmark data for molecular properties of this compound, including:
Optimized Geometries: Providing highly accurate bond lengths and angles.
Vibrational Frequencies: Calculating the frequencies of molecular vibrations, which can be compared with experimental Infrared (IR) and Raman spectra.
Thermochemical Properties: Determining properties like enthalpies of formation and reaction barriers.
While full post-Hartree-Fock calculations on a molecule the size of this compound can be computationally demanding, they are invaluable for calibrating more approximate methods like DFT and for studying specific aspects where electron correlation is crucial aps.org.
The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These are fundamental properties that relate to the HOMO and LUMO energies, respectively, and are crucial for understanding the charge-transport characteristics of materials.
These properties can be calculated computationally using a "delta SCF" (ΔSCF) approach, where the total energies of the neutral, cationic (for IP), and anionic (for EA) species are calculated separately, and the energy difference is determined.
IP = E(cation) - E(neutral) EA = E(neutral) - E(anion)
For the parent molecule, anthracene, experimental values for the ionization potential are well-established. Computational studies on anthracene and its alkyl derivatives help elucidate how substituents affect these properties nist.gov. The addition of an electron-donating alkyl group like ethyl is expected to slightly lower the ionization potential compared to unsubstituted anthracene. Specific high-accuracy computational values for this compound are not widely reported, but they can be reliably predicted using the methods described.
| Compound | Experimental Ionization Potential (eV) | Experimental Electron Affinity (eV) |
| Anthracene | 7.41 nist.gov | 0.53 nist.gov |
| This compound | Not experimentally reported | Not experimentally reported |
Molecular Dynamics Simulations and Conformational Analysis of this compound
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time nih.govdntb.gov.ua. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular behavior.
A key dynamic feature of this compound is the internal rotation of the ethyl group. This includes rotation around the C(anthracene)-C(ethyl) bond and the C-C bond within the ethyl group itself. Conformational analysis involves mapping the potential energy of the molecule as a function of these rotational angles (dihedral angles).
The rotation of the ethyl group is not free but is hindered by a rotational barrier. This barrier arises from steric interactions between the hydrogen atoms of the ethyl group and the hydrogen atom on the adjacent (peri) position of the anthracene ring. Computational methods can calculate the energy profile of this rotation. The most stable conformation (lowest energy) will likely have the ethyl group oriented to minimize these steric clashes. Studies on highly crowded systems like octaethylanthracene have calculated rotational barriers for ethyl groups in the range of 8.7–11.3 kcal/mol nih.gov. For the less-hindered this compound, the barrier is expected to be lower but still significant enough to influence the preferred conformation at room temperature.
In the solid state or in concentrated solutions, this compound molecules interact with each other. These intermolecular forces govern the material's bulk properties, such as its crystal structure and photophysical response. Molecular dynamics simulations can be used to model the aggregation of many molecules and predict how they will arrange themselves nih.govnih.gov.
The primary intermolecular interactions for this compound are:
π-π Stacking: The flat, aromatic anthracene cores tend to stack on top of each other. The geometry of this stacking (e.g., face-to-face vs. slipped-stack) significantly affects the electronic coupling between molecules rsc.orgrsc.orgresearchgate.netnih.gov.
Van der Waals Forces: These are attractive forces that exist between all molecules and are particularly important for the nonpolar ethyl groups.
C-H···π Interactions: Hydrogen atoms from the ethyl group or the aromatic ring of one molecule can interact favorably with the electron-rich π-cloud of a neighboring molecule rsc.orgrsc.org.
The presence of the ethyl group can influence the aggregation behavior. Compared to unsubstituted anthracene, the ethyl group provides steric hindrance that may disrupt perfect π-π stacking, potentially leading to different crystal packing arrangements mdpi.com. This can have a profound effect on the solid-state fluorescence properties, sometimes mitigating the aggregation-caused quenching (ACQ) that is common in flat aromatic molecules nih.gov.
Theoretical Prediction of Reactivity and Reaction Mechanisms of this compound
Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound and elucidating the mechanisms of their reactions. Theoretical studies on anthracene and its derivatives have largely focused on understanding their behavior in reactions such as cycloadditions, particularly the Diels-Alder reaction, which is characteristic of the anthracene core.
The reactivity of the anthracene moiety is dictated by its electronic structure. The central ring (positions 9 and 10) is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack and cycloaddition reactions. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to determine various reactivity indices. These indices help in predicting the most probable sites for reaction.
Key Reactivity Descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. For anthracenes, the HOMO is typically localized on the central ring, indicating its nucleophilic character and susceptibility to electrophilic attack. The LUMO distribution indicates the sites prone to nucleophilic attack.
Fukui Functions: These functions provide a more detailed picture of local reactivity by identifying the sites most susceptible to electrophilic, nucleophilic, and radical attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.
The presence of the ethyl group at the 1-position is expected to influence the reactivity of the anthracene core through both electronic and steric effects. Alkyl groups are generally electron-donating, which can increase the electron density of the aromatic system and potentially enhance its reactivity towards electrophiles. However, the steric hindrance introduced by the ethyl group, particularly at the peri-position (near position 9), could modulate the regioselectivity of reactions.
Reaction Mechanisms:
The United Reaction Valley Approach (URVA) is a computational method that can provide a detailed dissection of a reaction mechanism into distinct phases, such as reactant preparation, transition state events, and product formation. smu.edu Application of such methods to the reactions of this compound could offer a nuanced understanding of the role of the ethyl group throughout the reaction process.
Below is a table summarizing the predicted effects of the ethyl group on the reactivity of the anthracene core based on general principles of organic chemistry and computational studies on similar molecules.
| Reactivity Aspect | Predicted Effect of 1-Ethyl Group | Rationale |
| Electrophilic Aromatic Substitution | Activation of the ring system | The ethyl group is an electron-donating group, increasing the overall nucleophilicity of the anthracene rings. |
| Diels-Alder Reactivity (at positions 9,10) | Minimal electronic effect, potential steric hindrance | The ethyl group is distant from the primary reaction sites. However, its presence might influence the approach of bulky dienophiles. |
| Regioselectivity | Directing effects on substitution | The ethyl group will direct incoming electrophiles to specific positions on the substituted ring, although reaction at the 9,10-positions usually dominates. |
Computational Spectroscopic Simulations for this compound
Computational spectroscopy is an indispensable tool for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic properties. For a molecule like this compound, theoretical simulations can predict various types of spectra, including vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy:
Electronic Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic absorption and emission spectra. nih.gov For polycyclic aromatic hydrocarbons like anthracene and its derivatives, the electronic spectra are characterized by transitions between π-orbitals. Computational simulations for this compound can predict the energies and intensities of these transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. The position of the ethyl substituent can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to unsubstituted anthracene, and theoretical calculations can quantify these effects. A computational study on anthracene derivatives has shown that the nature and position of substituents can significantly impact the optical emission spectra in aggregates. nih.gov
The following table presents a hypothetical comparison of simulated spectroscopic data for anthracene and predicted trends for this compound.
| Spectroscopic Technique | Anthracene (Typical Calculated Values) | Predicted Trend for this compound |
| UV-Vis Absorption (λmax) | ~375 nm (π → π*) | Slight bathochromic (red) shift |
| Vibrational (IR) C-H stretch (aromatic) | ~3050-3100 cm⁻¹ | Additional C-H stretching modes from the ethyl group (~2850-2960 cm⁻¹) |
| ¹H NMR Chemical Shift (protons on central ring) | ~8.4 ppm | Shifts in the chemical shifts of protons on the substituted ring due to the electronic and anisotropic effects of the ethyl group. |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov For analogues of this compound, which fall under the class of polycyclic aromatic hydrocarbons (PAHs), QSAR and QSPR studies are particularly important for assessing their environmental fate and toxicity.
QSAR Studies:
QSAR models have been developed to predict the toxicity of PAHs, including their carcinogenic and mutagenic effects. nih.gov These models use a variety of molecular descriptors that quantify different aspects of the molecular structure. For alkylated PAHs, descriptors that account for the size, shape, and electronic properties are crucial. The position of alkyl substituents can significantly influence the toxicity of PAHs. mdpi.com
Key Molecular Descriptors in QSAR for PAHs:
Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, connectivity indices). researchgate.net
Geometric Descriptors: These relate to the 3D structure of the molecule (e.g., molecular volume, surface area).
Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties (e.g., HOMO/LUMO energies, dipole moment). researchgate.net
A hypothetical QSAR model for the toxicity of alkylated anthracenes might take the following form:
Toxicity = c₀ + c₁(LogP) + c₂(LUMO Energy) + c₃*(Molecular Volume)
Where c₀, c₁, c₂, c₃ are coefficients determined from statistical regression.
QSPR Studies:
QSPR models are used to predict the physicochemical properties of PAHs, which are essential for understanding their environmental distribution and persistence. biointerfaceresearch.com Properties such as water solubility, octanol-water partition coefficient (LogKow), and boiling point are frequently modeled. For alkylated PAHs, the size and branching of the alkyl chain are important factors. QSPR studies have shown that properties like LogKow generally increase with the molecular weight and size of the PAH. mdpi.comresearchgate.net
The table below provides examples of physicochemical properties that are often the subject of QSPR studies for PAHs and the expected trend for this compound compared to anthracene.
| Physicochemical Property | Anthracene (Experimental Value) | Predicted Trend for this compound |
| Octanol-Water Partition Coefficient (LogKow) | 4.54 | Higher |
| Water Solubility | Very Low | Lower |
| Boiling Point | 340 °C | Higher |
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) Incorporating this compound Moieties
Anthracene and its derivatives are widely utilized in organic electronics due to their high photoluminescence quantum yields, excellent thermal stability, and suitable energy levels for charge injection and transport. rsc.orgresearchgate.net These characteristics make them prime candidates for both the light-emitting and charge-transporting layers in OLEDs and OFETs. rsc.orgresearchgate.net The introduction of substituents to the anthracene core is a key strategy to enhance material properties, such as solubility and film-forming capabilities, and to control the intermolecular interactions that govern device performance. researchgate.net
The emissive layer (EML) is the heart of an OLED, where injected electrons and holes recombine to form excitons, which then decay radiatively to produce light. researchgate.net Anthracene derivatives are frequently employed in this layer, either as the primary emitting material (emitter) or as a guest molecule (dopant) within a host material. ossila.commdpi.com
As emitters, anthracene-based molecules are known for producing vibrant blue light, a crucial component for full-color displays and white lighting. mdpi.com The intrinsic properties of the anthracene core lead to high fluorescence efficiency. However, in the solid state, strong intermolecular π-π stacking can lead to aggregation-caused quenching, which reduces the emissive efficiency. The introduction of a substituent like an ethyl group at the 1-position can introduce steric hindrance, physically separating the anthracene cores of adjacent molecules. This disruption of close packing can mitigate quenching effects and help maintain a high photoluminescence quantum yield in thin films. researchgate.net
When used as a dopant, the anthracene derivative is dispersed in a host material at a low concentration. google.com Energy is transferred from the host to the dopant, which then emits light of a characteristic color. ossila.com This host-dopant system can improve device efficiency and lifetime. The ethyl group in this compound would likely enhance its solubility, allowing it to be easily co-evaporated or co-dissolved with host materials to form a uniform emissive layer. The photophysical properties, such as absorption and emission wavelengths, can be subtly tuned by such alkyl substitutions. researchgate.net
Table 1: Performance of Selected Anthracene Derivatives in OLED Emissive Layers This table presents data for representative anthracene derivatives to illustrate typical performance, as specific data for this compound is not available.
| Anthracene Derivative | Role | Max. Emission (nm) | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) |
| 2-NaAn-1-PNa | Host | 460 | 8.3 | 9.3 |
| Compound B (Pyrene-Benzimidazole) | Emitter | - | 4.3 | - |
| DCM-based dopant | Dopant | - | - | - |
Data sourced from references ossila.commdpi.comnih.gov.
In both OLEDs and OFETs, efficient charge transport is critical for device performance. OFETs, the fundamental switching elements in flexible circuits and displays, rely on an organic semiconductor layer to transport charge between source and drain electrodes. rsc.orgjics.org.br The planar structure of anthracene facilitates strong intermolecular interactions, which are advantageous for creating the ordered molecular packing required for efficient charge mobility. rsc.org
Anthracene derivatives can function as either hole-transporting or electron-transporting materials, depending on the nature of their substituents. nih.gov The ethyl group on this compound is a weakly electron-donating group, which would subtly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This, in turn, affects the efficiency of charge injection from the electrodes and transport through the material.
Table 2: Charge Transport Properties of Representative Anthracene-Based Materials in OFETs This table shows typical mobility values for anthracene derivatives to provide context, as specific data for this compound is not available.
| Derivative Type | Geometry | Max. Field-Effect Mobility (cm²/Vs) | On/Off Ratio |
| Solution-processable derivative | Bottom-contact | 3.74 x 10⁻⁴ | 5.05 x 10⁴ |
Data sourced from reference nih.gov.
While direct experimental data for this compound is scarce, the established principles of molecular engineering for organic electronics strongly suggest its potential as a valuable component. The ethyl group provides a simple yet effective means to modify the physical and electronic properties of the anthracene core, making it more suitable for solution-based processing and potentially improving solid-state fluorescence efficiency, crucial for advanced display and transistor applications. Further research would be needed to fully characterize its specific performance metrics.
Research on Advanced Materials Applications of 1 Ethylanthracene and Its Derivatives Continued
Chemiluminescence Systems Utilizing 1-Ethylanthracene Derivatives
Chemiluminescence is the emission of light from a chemical reaction. A key application of this phenomenon is in analytical assays where the light produced is used to quantify a substance. Derivatives of anthracene (B1667546) are often employed as efficient emitters in these systems due to their high fluorescence quantum yields.
In many chemiluminescent systems, the initial reaction produces a high-energy, unstable intermediate, such as a 1,2-dioxetane. The decomposition of this intermediate generates an electronically excited species. This energy can then be transferred to a suitable acceptor molecule, often called a fluorophore or an activator, which in turn emits light. This process is known as indirect chemiluminescence.
A widely accepted mechanism for this energy transfer is Chemically Initiated Electron Exchange Luminescence (CIEEL). The process involves the following steps:
Activation : An electron is transferred from the activator (the anthracene derivative) to the high-energy intermediate (e.g., a dioxetane).
Cleavage : This electron transfer initiates the cleavage of weak bonds within the intermediate, leading to its decomposition.
Back Electron Transfer : An electron is transferred back to the activator radical cation, leaving it in an electronically excited singlet state.
Emission : The excited activator molecule relaxes to its ground state by emitting a photon (fluorescence).
The efficiency and color of the emitted light are determined by the photophysical properties of the activator. A this compound moiety, acting as the activator, would be expected to produce the characteristic blue fluorescence of the anthracene core. The ethyl substituent can help to improve the solubility of the derivative in the reaction medium and can slightly modulate its oxidation potential, which is a key parameter in the initial electron transfer step of the CIEEL mechanism. By preventing aggregation, the ethyl group also ensures that the high fluorescence quantum yield of the monomeric anthracene unit is maintained, leading to a brighter chemiluminescent signal.
Fluorescent Tracers and Probes in Chemical and Biological Research
Fluorescent tracers and probes are molecules that absorb light at one wavelength and emit it at a longer wavelength. This property allows them to be used for sensitive and selective detection of specific analytes or to monitor processes in various environments. The anthracene core is an excellent fluorophore due to its rigid structure and high fluorescence efficiency.
Derivatives of this compound can be functionalized to create fluorescent probes. For example, a receptor unit designed to bind to a specific ion or molecule can be attached to the anthracene platform. Upon binding to the target analyte, a change in the fluorescence of the anthracene unit can be observed. This change can be an increase ("turn-on" probe) or a decrease ("turn-off" probe) in fluorescence intensity, or a shift in the emission wavelength.
Supramolecular Assemblies and Host-Guest Chemistry with this compound
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are used to construct large, well-defined structures known as supramolecular assemblies. In this context, "host-guest chemistry" describes complexes where a larger "host" molecule encapsulates a smaller "guest" molecule.
The flat, aromatic surface of anthracene makes it an ideal component for building supramolecular structures through π-π stacking interactions. However, uncontrolled stacking can lead to poorly defined aggregates. The this compound molecule can participate in these interactions, but the ethyl group provides a degree of steric control. This can be used to direct the assembly process, favoring certain geometries over others and potentially leading to the formation of discrete, well-ordered structures rather than random aggregates.
In host-guest chemistry, a this compound derivative could act as either a host or a guest.
As a Guest: The this compound molecule could be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin, cucurbituril, or a specially designed molecular cage. The ethyl group would influence the binding affinity and orientation of the guest within the host's cavity. The fluorescence of the encapsulated this compound could be modulated by the host's microenvironment, providing a spectroscopic handle to study the binding event.
As part of a Host: The this compound unit could be incorporated into a larger macrocyclic or cage-like structure. The anthracene panels would provide aromatic surfaces for binding guest molecules, and the ethyl groups could be used to shape the cavity and modify its solubility and recognition properties.
The ability to control photochemical reactions is a particularly interesting application of this host-guest approach. For instance, the photodimerization of anthracene can be accelerated and controlled by encapsulating two anthracene units within a host molecule. The host acts as a template, pre-organizing the two anthracene moieties in the correct orientation for the reaction to occur upon irradiation. The ethyl group in this compound would influence the fit within the host and could potentially be used to tune the reactivity of the system.
Environmental Chemistry and Degradation Studies of 1 Ethylanthracene
Occurrence and Distribution of Alkylated Anthracenes in Environmental Matrices
The distribution of alkylated anthracenes is heavily influenced by their physical and chemical properties. Due to their hydrophobic nature, they tend to bind to organic matter in soil and sediments, making these environmental compartments significant sinks for these contaminants. oup.com Studies have shown that alkylated PAHs are ubiquitously present in environmental matrices such as sediments and water. acs.orgrsc.org Their movement between air, water, and sediment is complex and can be influenced by seasonal variations. For instance, at some contaminated sites, alkylated PAHs have been observed to move in the opposite direction of their unsubstituted parent compounds across the air-water and sediment-water interfaces. acs.org
Table 1: Environmental Occurrence of Alkylated Anthracenes
| Environmental Matrix | General Findings | Key Factors Influencing Distribution |
|---|---|---|
| Sediment | Often found in higher concentrations than parent PAHs, especially at petrogenic contamination sites. nih.govacs.org | High hydrophobicity leads to strong adsorption to organic matter. oup.com |
| Water | Present in dissolved and particulate-bound forms. acs.org | Solubility, partitioning behavior, and seasonal factors affecting air-water exchange. acs.orgbohrium.com |
| Air | Can be present in gaseous and particulate-associated phases. acs.org | Volatility and atmospheric transport processes. |
| Biota | Bioaccumulation can occur in aquatic organisms. | Lipophilicity and metabolic capacity of the organism. |
Biodegradation Pathways and Microbial Metabolism of 1-Ethylanthracene
The microbial degradation of PAHs is a key process in the natural attenuation of these contaminants. oup.com For alkylated PAHs like this compound, biodegradation is initiated by bacteria and fungi through enzymatic reactions. semanticscholar.orgfrontiersin.org The initial step in the bacterial catabolism of aromatic hydrocarbons typically involves the introduction of hydroxyl groups into the aromatic ring by dioxygenase enzymes. ethz.ch
While specific pathways for this compound are not extensively detailed in the literature, the metabolism of other alkylated PAHs suggests that two primary initial transformation routes are likely:
Dioxygenation on the aromatic ring: Similar to the degradation of anthracene (B1667546), bacteria can introduce two hydroxyl groups to form a cis-dihydrodiol. ethz.ch This is a common pathway for many PAHs. oup.com
Oxidation of the alkyl side chain: The ethyl group of this compound can be a target for microbial oxidation. nih.gov This can lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids. Studies on other alkylated PAHs have shown that mono-oxidation of the methyl group is a main metabolic pathway. nih.gov
Following these initial steps, the molecule undergoes further enzymatic reactions, leading to ring cleavage and eventual mineralization to carbon dioxide and water. frontiersin.org The specific metabolites formed can vary depending on the microbial species and environmental conditions. For instance, the degradation of anthracene by different bacterial strains has been shown to proceed through intermediates like anthraquinone, phthalic acid, and catechol. d-nb.infonih.govmdpi.com It is plausible that the biodegradation of this compound would involve analogous intermediates derived from the ethyl-substituted ring system.
Photodegradation Mechanisms of this compound in Environmental Systems
Photodegradation is a significant abiotic process contributing to the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. researchgate.net Anthracene and its derivatives are known to be photosensitive. nih.gov The process is initiated when the PAH molecule absorbs ultraviolet (UV) radiation, leading to its excitation to a higher energy state. mdpi.com
From this excited state, the molecule can undergo several reactions:
Direct Photolysis: The excited molecule can directly react with other molecules, leading to its transformation.
Indirect Photolysis (Photosensitization): The excited PAH can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). europa.eu This singlet oxygen is a powerful oxidizing agent that can then react with and degrade the parent PAH molecule or other organic compounds. mdpi.com
Chemical Transformations and Environmental Fate of this compound
Beyond biodegradation and photodegradation, this compound can undergo other chemical transformations in the environment. These abiotic reactions can influence its persistence, transport, and toxicity. researchgate.net Key transformation processes include:
Oxidation: In addition to photo-oxidation, chemical oxidation can occur through reactions with hydroxyl radicals (•OH) and other reactive oxygen species present in the atmosphere and water. nih.gov These reactions can lead to the formation of hydroxylated and quinone derivatives.
Hydrolysis: While PAHs themselves are generally resistant to hydrolysis, their transformation products, such as esters that might be formed through metabolic processes, could be susceptible to hydrolysis. researchgate.net
The environmental fate of this compound is governed by a combination of these degradation processes and its physical partitioning between air, water, soil, and sediment. acs.org Its relatively low water solubility and high octanol-water partition coefficient indicate a strong tendency to sorb to organic matter in soils and sediments, which can reduce its bioavailability for microbial degradation and protect it from photodegradation. bohrium.com However, its presence in the water column and at the air-water interface makes it susceptible to both biotic and abiotic degradation processes. acs.org
Ecotoxicological Studies on Alkylated Anthracenes and Co-Carcinogenicity Research
Alkylated anthracenes, as a class of compounds, are recognized for their ecotoxicological effects. researchgate.net The toxicity of alkylated PAHs can sometimes be greater than that of their parent compounds. nih.gov Furthermore, the metabolic transformation of alkylated PAHs can lead to the formation of products with increased toxicity, partly due to their enhanced water solubility and inherent toxic properties. nih.gov
Molecular Mechanisms of Toxicity in Biological Systems
The toxicity of PAHs and their alkylated derivatives is often linked to their ability to undergo metabolic activation to reactive intermediates that can damage cellular components. nih.gov A key mechanism of PAH toxicity involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov Activation of the AhR can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of PAHs. While this is a detoxification pathway, it can also lead to the formation of highly reactive metabolites, such as dihydrodiol epoxides, which are capable of binding to cellular macromolecules. nih.gov
The toxic effects of anthracene and its derivatives can manifest in various ways in aquatic organisms, including photo-induced toxicity, where the toxicity of the compound is greatly enhanced in the presence of UV light. nih.govacs.org Studies have shown that anthracene can cause tissue damage in fish, affecting organs like the liver and kidneys. ekb.eg
Interaction with Biological Macromolecules and Cellular Pathways
A critical aspect of the carcinogenicity of many PAHs is the interaction of their reactive metabolites with biological macromolecules, particularly DNA. nih.govnih.gov The binding of these metabolites to DNA can form DNA adducts, which, if not repaired, can lead to mutations and potentially initiate the process of carcinogenesis. nih.gov
Alkylated PAHs are also being investigated for their potential co-carcinogenic activity. A co-carcinogen is a substance that may not be carcinogenic on its own but can enhance the carcinogenic effects of other cancer-causing agents when exposure occurs concurrently. taylorandfrancis.comwikipedia.org The alkyl substitution on the aromatic ring can alter the metabolic activation and detoxification pathways, potentially influencing the compound's ability to act as a carcinogen or co-carcinogen. researchgate.net While specific data on the co-carcinogenicity of this compound is limited, the broader class of alkylated PAHs is considered to have potential mutagenic, tumor-promoting, or carcinogenic activity. researchgate.net
Future Directions and Emerging Research Avenues for 1 Ethylanthracene Chemistry
Development of Novel Synthetic Methodologies for Site-Specific Functionalization
While methods for the synthesis of anthracene (B1667546) derivatives exist, the development of more efficient and selective techniques for functionalizing the 1-ethylanthracene scaffold remains a key area of future research. researchgate.netresearchgate.net Current strategies often involve multi-step processes or lack precise control over the position of substitution. researchgate.netscispace.com Future efforts will likely focus on:
C-H Activation: Direct C-H activation strategies offer a more atom-economical approach to introduce functional groups onto the anthracene core. Developing catalysts that can selectively target specific positions on the this compound molecule, in the presence of the ethyl group, would be a significant advancement.
Transition-Metal Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions, such as Suzuki, and Sonogashira, will enable the introduction of a wide array of substituents. lboro.ac.uk Research into new catalysts and reaction conditions that are tolerant of the electronic properties of this compound will be crucial. researchgate.net
Photochemical and Electrochemical Methods: Leveraging the inherent photo- and electrochemical activity of the anthracene moiety can lead to novel synthetic transformations. researchgate.netacs.org These methods can provide alternative reaction pathways that are not accessible through traditional thermal methods.
The ability to precisely and efficiently functionalize this compound will unlock access to a vast library of new derivatives with tailored properties for various applications.
Exploration of Advanced Photophysical Phenomena and Optoelectronic Applications
The strong fluorescence and electrochemical activity of anthracene derivatives make them promising candidates for optoelectronic applications. researchgate.netlboro.ac.uknih.gov Future research in this area will likely delve into more complex photophysical phenomena and their translation into advanced devices.
Key areas of exploration include:
Tuning Emission Properties: Systematic studies on how different functional groups at various positions on the this compound core influence its absorption and emission spectra will be critical. nih.govhud.ac.uk This includes investigating intramolecular charge transfer (ICT) states and their impact on fluorescence color and quantum yield. lboro.ac.uk
Excimer and Exciplex Formation: The tendency of anthracene derivatives to form excimers (excited-state dimers) and exciplexes (excited-state complexes with other molecules) offers opportunities for creating novel light-emitting materials. nih.gov Controlling the formation and emission characteristics of these species through molecular design is a key challenge.
Two-Photon Absorption (2PA): Materials with high 2PA cross-sections are valuable for applications such as bioimaging and 3D data storage. Research into the 2PA properties of this compound derivatives could reveal their potential in these fields. lboro.ac.uk
Device Integration: Incorporating this compound-based materials into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors will be a major focus. nih.govresearchgate.net This will require optimizing their charge transport properties and stability within device architectures.
A deeper understanding and control of the photophysical properties of this compound will pave the way for its use in next-generation optoelectronic technologies.
Integration of this compound into Hybrid and Nanomaterials
The combination of organic molecules with inorganic nanomaterials can lead to hybrid systems with synergistic properties. aip.orgarxiv.org The integration of this compound into such materials is a promising avenue for creating novel functional composites.
Future research directions include:
Quantum Dot Sensitization: this compound can act as a photosensitizer for semiconductor quantum dots (QDs), transferring energy to the QD and enhancing its light-emitting properties. aip.orgarxiv.orgrsc.org Studies focusing on optimizing the energy transfer efficiency through linker design and understanding the underlying mechanisms will be crucial. aip.org For instance, silicon quantum dot-9-ethylanthracene hybrid structures have shown dual-emission capabilities. aip.orgrsc.orgresearchgate.net
Graphene Functionalization: Covalently attaching this compound to graphene sheets can modify the electronic properties of graphene and introduce new functionalities. dur.ac.uk This could lead to applications in areas such as sensors and conductive inks.
Self-Assembled Nanostructures: The aromatic nature of this compound promotes π-π stacking interactions, which can be exploited to create self-assembled nanostructures like nanofibers and vesicles. researchgate.net Controlling the morphology and properties of these structures through molecular design is an active area of research.
By integrating this compound into hybrid and nanomaterials, researchers can harness the unique properties of both components to create materials with enhanced performance and new functionalities.
Deeper Understanding of Environmental Transformation and Remediation Strategies
As a polycyclic aromatic hydrocarbon (PAH), understanding the environmental fate of this compound is crucial. acs.org Future research will focus on elucidating its transformation pathways and developing effective remediation technologies.
Key research areas include:
Biotransformation Pathways: Investigating how microorganisms metabolize this compound will help in understanding its persistence and the potential formation of more toxic byproducts. acs.org Identifying the enzymes and metabolic pathways involved is essential for developing bioremediation strategies.
Photodegradation: The interaction of this compound with sunlight can lead to its degradation in the environment. Studying the photodegradation products and the kinetics of this process will provide insights into its environmental lifetime.
Advanced Oxidation Processes (AOPs): AOPs, such as those involving ozone or Fenton's reagent, are powerful methods for degrading persistent organic pollutants. researchgate.net Research into the effectiveness of AOPs for the removal of this compound from contaminated water and soil is needed. confex.commdpi.com
Sorption and Sequestration: Understanding how this compound interacts with different environmental matrices, such as soil organic matter and sediments, is important for predicting its transport and bioavailability. researchgate.netclu-in.org This knowledge can also inform the development of sorbent-based remediation technologies.
A comprehensive understanding of the environmental behavior of this compound will enable the development of effective strategies to mitigate its potential environmental impact.
Application of Machine Learning and Artificial Intelligence in this compound Research
The increasing complexity of chemical data necessitates the use of advanced computational tools. Machine learning (ML) and artificial intelligence (AI) are poised to play a significant role in accelerating research on this compound. nih.govchemrxiv.orgijhespub.org
Potential applications include:
Predicting Properties: ML models can be trained to predict the photophysical, electronic, and toxicological properties of this compound derivatives based on their molecular structure. chemrxiv.orglatrobe.edu.au This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening. nih.gov Denoising diffusion probabilistic models, a form of generative AI, have been used to reproduce the potential of mean force profiles for compounds including 9-ethylanthracene. acs.org
Designing Novel Molecules: Generative AI models can be used to design new this compound derivatives with desired properties. ijhespub.org These models can explore a vast chemical space and propose novel structures that may not be intuitively obvious to human researchers.
Accelerating Data Analysis: AI algorithms can be employed to analyze large datasets from high-throughput screening experiments, helping to identify structure-activity relationships and optimize material performance. latrobe.edu.au
Elucidating Reaction Mechanisms: Computational tools can assist in modeling reaction pathways and understanding the mechanisms of synthetic transformations and environmental degradation processes.
The integration of ML and AI into this compound research will undoubtedly lead to faster discovery cycles and a deeper understanding of this versatile compound.
Q & A
Q. What frameworks guide the ethical reporting of conflicting data in studies involving this compound?
- Methodological Answer :
- Transparency : Disclose all raw data and experimental conditions, even if they contradict hypotheses.
- Peer Review : Engage in pre-publication data sharing to resolve discrepancies collaboratively.
- Conflict Resolution : Use funnel plots or meta-analysis to assess publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
